3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate
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Overview
Description
The compound “3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a process for the preparation of 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]-pentan-2-one has been reported, which involves starting from a compound of a general formula and subjecting the obtained compound to hydrolysis .Scientific Research Applications
Synthesis and Chemical Properties
Microwave-Assisted Cyclization : Research led by Dao et al. (2018) has demonstrated the utility of microwave-assisted cyclization under mildly basic conditions for synthesizing 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, showcasing a method that could potentially apply to the synthesis of the target compound with high efficiency and yield (Dao et al., 2018).
Domino Friedel-Crafts Acylation/Annulation : The work by Bam and Chalifoux (2018) on the regioselective synthesis of chromen-4-one derivatives via a domino Friedel-Crafts acylation provides a foundational approach for constructing complex chromene structures, which could be relevant for synthesizing the compound with high specificity and yield (Bam & Chalifoux, 2018).
Material Science and Catalysis
- Magnetic Nanocatalyst Synthesis : Esmaeilpour et al. (2015) have developed an efficient and environmentally friendly procedure for synthesizing tetrahydrobenzo[b]pyran and dihydropyrano[c]chromene derivatives using a magnetic nanocatalyst under ultrasonic irradiation, highlighting a novel catalytic approach that could enhance the synthesis of the target compound through green chemistry principles (Esmaeilpour et al., 2015).
Advanced Materials and Sensing Applications
- Lanthanide Metal-Organic Frameworks : Shi et al. (2015) have investigated dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks for luminescence sensing of benzaldehyde, showcasing the potential of complex organic compounds in the development of highly sensitive and selective sensors. This research could imply the applicability of derivatives like 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate in constructing novel sensing materials (Shi et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O8/c1-29-20-9-6-15(12-23(20)31-3)19-11-16-5-8-18(14-22(16)34-26(19)28)33-25(27)17-7-10-21(30-2)24(13-17)32-4/h5-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGHADKYFCGSMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC(=C(C=C4)OC)OC)OC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate |
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